molecular formula C19H13BrClNOS B2695630 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide CAS No. 339031-30-0

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide

Cat. No.: B2695630
CAS No.: 339031-30-0
M. Wt: 418.73
InChI Key: STMBZQHYXAIRFP-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a bromophenyl group, a sulfanyl linkage, and a chlorobenzenecarboxamide moiety, which contribute to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

The compound has been synthesized and characterized through various spectroscopic techniques

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide at different dosages in animal models have not been reported. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide within cells and tissues are not yet understood. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 4-bromophenylthiol: This can be achieved by the reduction of 4-bromophenyl disulfide using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The 4-bromophenylthiol is then reacted with 4-iodophenylamine in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst to form N-{4-[(4-bromophenyl)sulfanyl]phenyl}amine.

    Amidation: The final step involves the reaction of N-{4-[(4-bromophenyl)sulfanyl]phenyl}amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.

    Amide Bond Formation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, and new amide bonds can be formed through reactions with acyl chlorides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Amide Bond Formation: Acyl chlorides and bases like triethylamine (Et3N) are typically used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Amide Bond Formation: New amide compounds with different acyl groups.

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
  • N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide
  • 4-(4-bromophenylthio)-3-nitrobenzaldehyde

Uniqueness

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide is unique due to the combination of its bromophenyl, sulfanyl, and chlorobenzenecarboxamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNOS/c20-14-4-8-17(9-5-14)24-18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMBZQHYXAIRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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